molecular formula C12H10N2 B14505126 4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole CAS No. 63228-05-7

4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole

Cat. No.: B14505126
CAS No.: 63228-05-7
M. Wt: 182.22 g/mol
InChI Key: WNEIPXQZGQSOAQ-UHFFFAOYSA-N
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Description

4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole is unique due to the presence of both ethynyl and methyl groups, which enhance its reactivity and potential for diverse applications. The ethynyl group, in particular, provides additional sites for chemical modification and interaction with biological targets .

Properties

CAS No.

63228-05-7

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

4-ethynyl-5-methyl-1-phenylpyrazole

InChI

InChI=1S/C12H10N2/c1-3-11-9-13-14(10(11)2)12-7-5-4-6-8-12/h1,4-9H,2H3

InChI Key

WNEIPXQZGQSOAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C#C

Origin of Product

United States

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